molecular formula C10H18N4 B1450539 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine CAS No. 1798693-84-1

1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine

Cat. No. B1450539
M. Wt: 194.28 g/mol
InChI Key: WLVMDEVHFRJOQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine”, it’s known that 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .

Scientific Research Applications

  • Molecular Structure Investigations : Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including compounds similar to 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine. They used X-ray crystallography combined with Hirshfeld and DFT calculations to investigate intermolecular interactions and electronic properties of these compounds (Shawish et al., 2021).

  • Synthesis of Flexible Ligands : Potapov et al. (2007) described the facile synthesis of ligands like bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, a related compound, through reactions in a superbasic medium. These processes are crucial for the creation of compounds used in various chemical applications (Potapov et al., 2007).

  • Synthetic Equivalents in Chemical Synthesis : Odin et al. (2022) explored the use of ketone derivatives of propargylamines, including those with piperidin-1-yl groups, as synthetic equivalents in the synthesis of acetylenic pyrazolines and pyrazoles. These compounds demonstrated fluorescent abilities, indicating potential applications in materials science (Odin et al., 2022).

  • Catalysis in Multicomponent Synthesis : Rahmani et al. (2018) reported the efficient synthesis of pyridine-pyrimidines using a catalyst that could be applied to compounds similar to 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine. This research highlights the compound's relevance in catalyzed synthesis processes (Rahmani et al., 2018).

  • Functionalized Pyrazolines Synthesis : Gunasekaran et al. (2014) developed a method for synthesizing highly functionalized pyrazolines, utilizing compounds structurally related to 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine. These novel compounds could have various applications in chemical synthesis (Gunasekaran et al., 2014).

  • Antimicrobial Activity : Sharma et al. (2017) synthesized novel pyrazole-containing s-triazine derivatives, including compounds similar to 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine, and tested their antimicrobial and antifungal activities. This research suggests potential biomedical applications (Sharma et al., 2017).

properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-8-6-10(13(2)12-8)14-5-3-4-9(11)7-14/h6,9H,3-5,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVMDEVHFRJOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCCC(C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine

CAS RN

1798693-84-1
Record name 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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